![molecular formula C10H18O3 B14647466 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane CAS No. 54827-15-5](/img/structure/B14647466.png)
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane is an organic compound with a complex structure that includes both an oxirane (epoxide) and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane typically involves the reaction of 2-methyloxirane with a suitable dioxolane precursor under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation and chromatography may be necessary to achieve the required product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxirane: A simpler epoxide with similar reactivity but lacking the dioxolane ring.
1,3-Dioxolane: A compound with a similar ring structure but without the epoxide functionality.
2-Methyl-2,3-epoxy-1-propanol: Another epoxide with a different substitution pattern.
Uniqueness
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane is unique due to its combination of an epoxide and a dioxolane ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
54827-15-5 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-9(8-13-9)4-3-5-10(2)11-6-7-12-10/h3-8H2,1-2H3 |
Clave InChI |
ITKUGDSRPPYOAM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)CCCC2(OCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


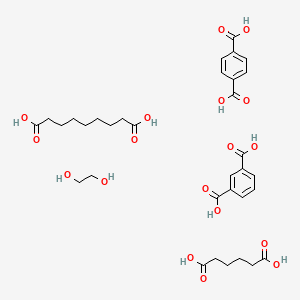

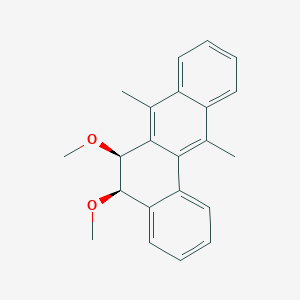
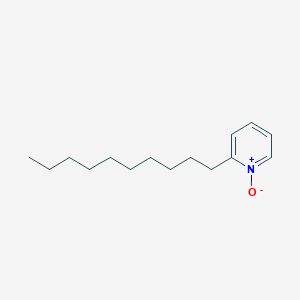
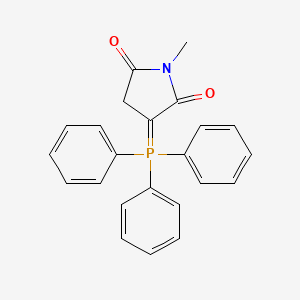
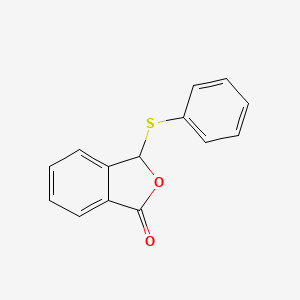
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
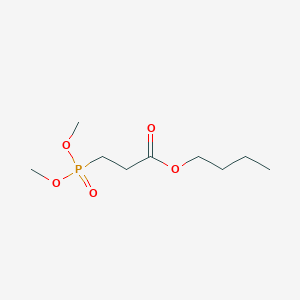


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)

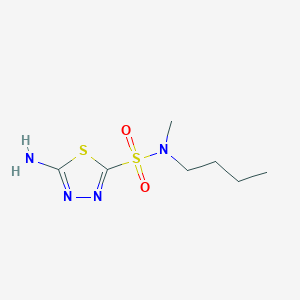
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
